Temocapril hydrochloride is a prodrug that is hydrolyzed to its active metabolite, temocaprilat. [] Temocaprilat acts by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. [, ] This inhibition reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, ] Temocapril hydrochloride also appears to have beneficial effects on lipid metabolism and can reduce tumor blood flow. [, ]
Hypertension: Studies have demonstrated the effectiveness of temocapril hydrochloride in reducing blood pressure in patients with essential hypertension, including those with renal impairment. [, , , , ] It has also been shown to improve renal function in patients with benign nephrosclerosis. []
Diabetic Nephropathy: Research suggests that temocapril hydrochloride may have protective effects against the development and progression of diabetic nephropathy, although more research is needed in this area. []
Heart Failure: Studies have shown that temocapril hydrochloride can inhibit ventricular fibrosis in hypertensive diastolic heart failure, although its effects differ from those of angiotensin II type 1 receptor blockers (ARBs). []
Tumor Blood Flow Reduction: Temocapril hydrochloride has been shown to significantly decrease tumor blood flow in animal models, suggesting potential applications in enhancing the delivery and efficacy of chemotherapeutic agents. []
Vascular Smooth Muscle Cell Proliferation: Research indicates that temocapril hydrochloride can inhibit the level, expression, and activity of elastase in vascular smooth muscle cells, potentially mitigating intimal hypertrophy after arterial injury. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5